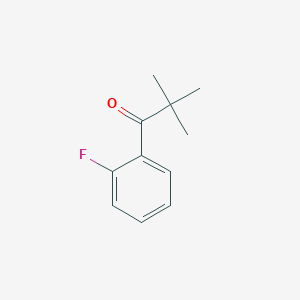

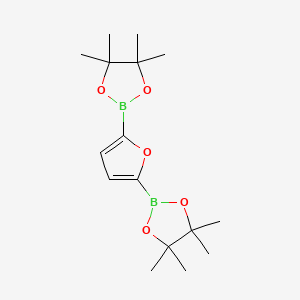

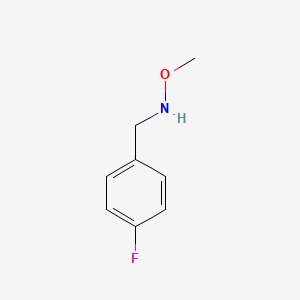

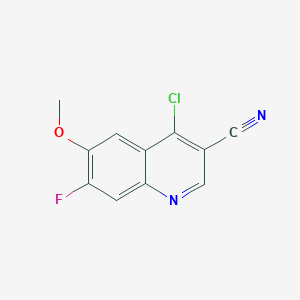

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically starts from commercially available materials. The key step of this scheme was the introduction of the TBS-protected enyne side chain at the 4-position. This was achieved through the Horner–Wadsworth–Emmons olefination .Molecular Structure Analysis

The molecular structure of similar compounds has been reported in the literature . The Inchi Code for a similar compound, tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate, is 1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10H,5-9H2,1-4H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The Vilsmeier formylation of the starting material at the 3-position gave a compound which was converted to N-Boc derivative. The aldehyde group of this derivative was reduced with NaBH4 in methanol to obtain an alcohol. The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate is a colorless to white to yellow powder or crystals or liquid . Its molecular weight is 285.34 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Palladium-catalyzed oxidation methods, such as hydroxylation and methoxylation, have been developed for the synthesis of tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and derivatives, using N-Boc indoles. This process leverages PdCl2 as a catalyst in acetonitrile solvent to achieve moderate to high yields of 3-oxoindolines, suggesting a versatile synthetic pathway for related compounds (Zhou et al., 2017).

Enantioselective Synthesis

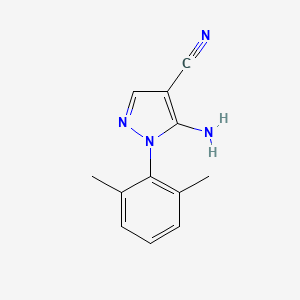

The enantiomerically pure forms of tert-butyl 6-cyano-3-[3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl]-1H-indole-1-carboxylate have been synthesized, demonstrating their utility as key intermediates in the production of non-steroidal glucocorticoid receptor modulators. This synthesis involves a cinchona alkaloid-catalyzed addition, highlighting the compound's potential in asymmetric synthesis and receptor modulation (Sumiyoshi et al., 2011).

Chemical Transformations

In a study on liquid chromatographic assay techniques, tert-butyl methyl ether was used for extracting compounds from mouse plasma, including indole derivatives, demonstrating the compound's role in analytical chemistry and its utility in pharmacokinetic studies (Anderton et al., 2003).

Catalytic Applications

Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate has been utilized as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols, showcasing the compound's application in catalysis to achieve chemoselective oxidations (Shen et al., 2012).

Medicinal Chemistry Applications

Indole derivatives, including tert-butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate, have been explored as CysLT1 selective antagonists, demonstrating their potential in therapeutic applications, particularly in targeting specific receptors (Chen et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-11-12(9-10-15(19)21-4)13-7-5-6-8-14(13)18/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMVLFKTUMKNRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698721 |

Source

|

| Record name | tert-Butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388631-93-4 |

Source

|

| Record name | tert-Butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)